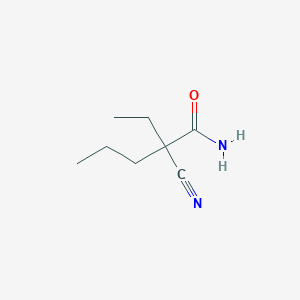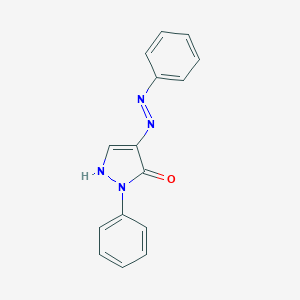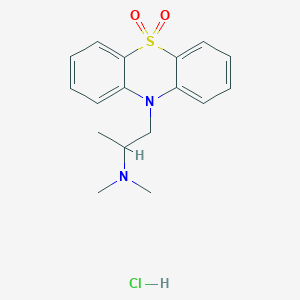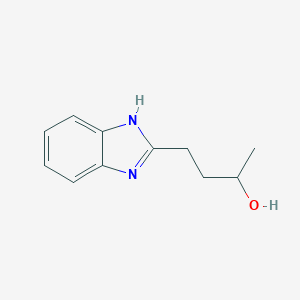
4-(1H-benzimidazol-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-benzimidazol-2-yl)butan-2-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This molecule is a benzimidazole derivative that possesses a hydroxyl group at the second position of the butyl chain. The unique structure of this compound makes it an interesting target for researchers to investigate its properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-(1H-benzimidazol-2-yl)butan-2-ol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases. These enzymes play a crucial role in cell signaling and DNA replication, respectively. Inhibition of these enzymes can lead to the disruption of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has potential antiviral and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1H-benzimidazol-2-yl)butan-2-ol in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and simple reaction conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(1H-benzimidazol-2-yl)butan-2-ol. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Researchers can synthesize and test various derivatives of this compound to determine their efficacy and safety profiles. Another potential direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its effects on cancer cells and other biological systems.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its unique structure and potential bioactivity make it an interesting target for researchers to investigate its properties and potential applications. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer treatment.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(1H-benzimidazol-2-yl)butan-2-ol in scientific research are vast. One of the most significant applications is in medicinal chemistry, where this compound can be used as a starting material to synthesize various bioactive molecules. Researchers have synthesized several derivatives of this compound with potential anticancer, antiviral, and antibacterial activities.
Eigenschaften
CAS-Nummer |
19276-02-9 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5,8,14H,6-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
MTMSWVAWKVUTSR-UHFFFAOYSA-N |
SMILES |
CC(CCC1=NC2=CC=CC=C2N1)O |
Kanonische SMILES |
CC(CCC1=NC2=CC=CC=C2N1)O |
Andere CAS-Nummern |
19276-02-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)




![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
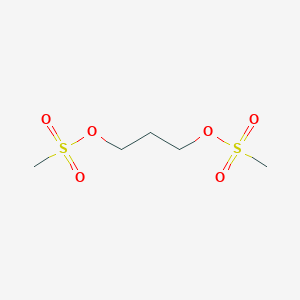
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)

